Alkenes, C10-13
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85535-87-1 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
InChI Key |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
Ii. Synthesis Methodologies for C10 13 Alkenes
Industrial-Scale Synthetic Routes
Oligomerization of Shorter Chain Alkenes for C10-13 Production
Oligomerization is a chemical process that combines a few monomer units to create a short-chain polymer, or oligomer. ijeast.com In the context of C10-13 alkene production, this involves the catalytic combination of smaller alkenes, most notably ethylene (B1197577). wikipedia.org
The oligomerization of ethylene is a cornerstone of industrial alpha-olefin production. google.com Processes like the Shell Higher Olefin Process (SHOP) utilize a nickel-phosphine complex catalyst to polymerize ethylene into a mixture of even-numbered alpha-olefins. wikipedia.org While these processes produce a range of olefins, specific fractions, including C10 alkenes, are of significant commercial interest. engineeringness.com
The reaction conditions, such as temperature and pressure, along with the choice of catalyst, can influence the distribution of the resulting alkene chain lengths. core.ac.uk For instance, Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum compound, are also employed for ethylene oligomerization, leading to linear, high-molecular-weight polyethylene. libretexts.org However, by controlling the reaction parameters, the process can be steered towards the production of shorter-chain alpha-olefins. mdpi.com
Some chromium-based catalysts have been shown to be highly selective for ethylene trimerization to 1-hexene (B165129), but can also produce C10 alkenes as secondary products from the coupling of two ethylene molecules with the initially formed 1-hexene. nih.gov The product distribution can often be described by a Schulz-Flory distribution, which is a statistical model for the chain lengths produced in such polymerization reactions. google.com
Table 1: Examples of Catalysts and Processes for Ethylene Oligomerization
| Process/Catalyst Type | Catalyst Composition Example | Typical Products |
|---|---|---|
| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complex | Linear alpha-olefins (C4-C20+) |
| Ziegler-Natta | TiCl4 + Et3Al | Linear alpha-olefins |
This table provides a summary of common industrial processes and catalyst types used for the oligomerization of ethylene to produce a range of alpha-olefins, including those in the C10-C13 range.
Co-oligomerization involves reacting two or more different alkenes to produce a desired range of products. nih.gov This strategy offers a route to produce odd-numbered and more branched alkenes, which can be advantageous for certain applications. For example, the co-oligomerization of ethylene with other alpha-olefins like 1-hexene or 1-heptene (B165124) can be used to generate C10, C11, and C13 alkenes. nih.gov
In one study, the co-oligomerization of ethylene and 1-heptene using a chromium catalyst yielded a product mixture containing a significant proportion of C11 olefins, along with smaller amounts of C10 and C13 olefins. nih.gov This demonstrates the potential of co-oligomerization to selectively produce hydrocarbons within the C10-C13 range. nih.gov The product distribution in these reactions is influenced by the ratio of the co-monomers and the reaction conditions. kit.edu
Alkene Metathesis for Tailored C10-13 Distributions
Alkene metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This method provides a high degree of control over the final product distribution and is particularly useful for producing specific alkene chain lengths. google.comgoogle.com
Cross-metathesis involves the reaction of two different alkenes. scielo.br In the context of producing C10-13 alkenes, this often involves the reaction of long-chain unsaturated fatty acids or their esters with shorter-chain alkenes. google.comscielo.br Fatty acids derived from plant oils, which typically have a chain length of 18 carbon atoms, can be shortened to the desired C10-C14 range through cross-metathesis with lower olefins like ethene or butene. scielo.br
For example, the ethenolysis (cross-metathesis with ethylene) of methyl oleate, a common C18 fatty acid ester, yields 1-decene (B1663960) and methyl 9-decenoate, both valuable C10 compounds. researchgate.net By selecting different short-chain alkenes, the chain length of the resulting products can be precisely controlled. google.com Ruthenium-based catalysts, such as Grubbs catalysts, are often employed for these reactions due to their high activity and tolerance for various functional groups. acs.org
Table 2: Examples of Cross-Metathesis Reactions for C10-C13 Alkene Production
| Fatty Acid/Ester | Cross-Metathesis Partner | Key Products |
|---|---|---|
| Methyl Oleate (C18) | Ethene | 1-Decene, Methyl 9-decenoate |
| Methyl Oleate (C18) | 2-Butene | C11 and C13 esters |
This table illustrates how cross-metathesis of common fatty acid derivatives with different short-chain alkenes can be used to synthesize alkenes and esters within or near the C10-C13 range.
A key advantage of using metathesis for the synthesis of C10-C13 alkenes is the ability to control the distribution of carbon atoms in the final product mixture. google.com By carefully selecting the fatty acid feedstock and the short-chain alkene partner, it is possible to produce mixtures with specific distributions, such as bimodal, peaked, or skewed distributions. google.com This level of control is difficult to achieve with traditional methods like the dehydrogenation of paraffins derived from kerosene. google.com
For instance, by reacting oleic acid with a specific mixture of 2-butene, 3-hexene, and 4-octene, a C11 and C13 alkene mixture with a random distribution and a specific average number of carbon atoms can be synthesized. google.com This tunability allows for the production of alkene mixtures tailored for specific applications, such as the synthesis of linear alkylbenzene sulfonates for detergents, where the properties of the final product are highly dependent on the alkyl chain length distribution. google.com
Bio-based and Sustainable Synthesis Approaches
The drive for sustainable chemical production has spurred significant research into bio-based methods for generating alkenes. Metabolic engineering of microorganisms presents a promising alternative to traditional petrochemical routes, utilizing renewable feedstocks to produce valuable oleochemicals.
Metabolic Engineering of Microorganisms for Alkene Biosynthesis
Microbial cells can be engineered to become efficient factories for producing specific hydrocarbons, including C10-13 alkenes. nih.gov This involves introducing and optimizing novel biosynthetic pathways within host organisms like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgchalmers.se While some microorganisms naturally produce alkanes and alkenes, their native production levels are typically very low, necessitating metabolic engineering to achieve commercially viable titers. nih.govresearchgate.net
Enzymatic Pathways for Alkane and Alkene Production
Several enzymatic pathways, primarily originating from fatty acid metabolism, have been identified and harnessed for alkene biosynthesis. frontiersin.orgbiofueljournal.com These pathways involve distinct enzymes that convert fatty acid precursors into terminal or internal alkenes.
Key enzymatic pathways include:
Decarboxylation of Fatty Acids: This is a direct route to terminal alkenes (1-alkenes). The cytochrome P450 enzyme OleTJE, originally found in Jeotgalicoccus species, catalyzes the conversion of free fatty acids into corresponding C-1 terminal olefins. frontiersin.orgoup.com Other enzymes, such as the non-heme iron oxidases UndA and UndB from Pseudomonas species, also perform this oxidative decarboxylation, with a preference for medium-chain fatty acids (C10-C14), making them highly relevant for C10-C13 alkene synthesis. researchgate.netoup.com
Aldehyde-Deformylating Oxygenase (ADO) Pathway: This two-step pathway first reduces a fatty acyl-ACP (acyl carrier protein) to a fatty aldehyde via an acyl-ACP reductase (AAR). frontiersin.orgbiofueljournal.com Subsequently, an aldehyde-deformylating oxygenase (ADO) converts the aldehyde to a C-1 alkane or alkene. frontiersin.orgresearchgate.net
Head-to-Head Condensation (OleABCD): This pathway synthesizes long-chain internal alkenes. It begins with the condensation of two fatty acyl-ACP/CoA molecules by a thiolase (OleA), followed by a series of reactions catalyzed by OleB, OleC, and OleD to form the final product. oup.comresearchgate.net
Polyketide Synthase (PKS) Pathway: Certain enzymes, such as Ols from Synechococcus, function as type I polyketide synthases to produce α-olefins. frontiersin.orgresearchgate.net
Table 1: Key Enzymes in Alkene Biosynthesis
| Enzyme/System | Source Organism (Example) | Substrate | Product | Pathway Type |
| OleTJE | Jeotgalicoccus sp. | Free Fatty Acids (C16-C20) | Terminal Alkenes | Fatty Acid Decarboxylation frontiersin.org |
| UndA / UndB | Pseudomonas sp. | Medium-Chain Fatty Acids (C10-C14) | Terminal Alkenes | Fatty Acid Decarboxylation researchgate.netoup.com |
| AAR / ADO | Cyanobacteria (Nostoc punctiforme) | Fatty Acyl-ACP | Alkanes/Alkenes | Aldehyde Decarbonylation frontiersin.orgbiofueljournal.com |
| OleABCD | Various Bacteria | Fatty Acyl-ACP/CoA | Internal Alkenes | Head-to-Head Condensation oup.comresearchgate.net |
Strain Engineering for Enhanced C10-13 Alkene Production
To boost the production of C10-C13 alkenes, several metabolic engineering strategies are employed to optimize the microbial host. These strategies aim to increase the availability of precursors, enhance pathway efficiency, and facilitate product recovery.
Common engineering approaches include:
Blocking Competing Pathways: A primary strategy is to eliminate pathways that degrade fatty acid precursors. For instance, deleting the fadE gene in E. coli, which encodes for acyl-CoA dehydrogenase, blocks the first step of the β-oxidation pathway, thereby increasing the intracellular pool of fatty acids available for alkene synthesis. oup.com
Pathway Optimization and Overexpression: The expression levels of key biosynthetic enzymes, such as OleT, UndA/B, or AAR and ADO, are often increased to pull metabolic flux towards the desired alkene products. researchgate.net
Substrate Channeling and Feeding: Production can be directed towards specific alkene chain lengths by feeding the microbial culture with the corresponding fatty acid precursor. For example, feeding lauric acid (C12:0) to engineered cultures of Jeotgalicoccus sp. ATCC 8456 or Pseudomonas putida 1T1 has been shown to significantly enhance the production of 1-undecene (B165158) (C11). oup.comresearchgate.net This approach led to a 1-undecene concentration of 3.05 mg/L in Jeotgalicoccus sp. oup.comresearchgate.net
Improving Product Secretion: The accumulation of hydrocarbon products can be toxic to microbial cells. Engineering transport systems, such as expressing the mammalian transporter FATP1 in S. cerevisiae, can improve the secretion of alkenes, which enhances cell fitness and can increase the final product titer. chalmers.se
Table 2: Examples of Engineered Strains for Alkene Production
| Host Organism | Engineering Strategy | Target Product | Reported Titer | Reference |
| Jeotgalicoccus sp. ATCC 8456 | Feeding of lauric acid (C12:0) | 1-Undecene (C11) | 3.05 mg/L | oup.comresearchgate.net |
| Pseudomonas putida 1T1 | Feeding of lauric acid (C12:0) | 1-Undecene (C11) | 1.10 mg/L | oup.com |
| S. cerevisiae | Expression of FATP1 transporter, optimization of fatty acid metabolism | 1-Alkenes | 35.3 mg/L | chalmers.se |
| E. coli | Expression of cyanobacterial AAR and ADO, host engineering based on metabolic modeling | Pentadecane, Heptadecene | 425 mg/L (total alka(e)nes) | researchgate.net |
Synthesis of Derivatized C10-13 Alkenes
While direct synthesis of alkenes is a key area, the synthesis of their derivatives, particularly chlorinated compounds, is also of significant industrial relevance.
Free Radical Chlorination of n-Alkanes for C10-13 Chlorinated Paraffins
Short-chain chlorinated paraffins (SCCPs, C10-13) are produced commercially through the free-radical chlorination of n-alkane feedstocks corresponding to the C10 to C13 chain length range. researchgate.netcapes.gov.brresearchgate.net This process results in highly complex mixtures of polychlorinated n-alkanes with the general formula CnH2n+2-mClm. nih.govnih.gov
Formation of Chlorinated Olefins as Byproducts and Transformation Products
Chlorinated olefins (COs) are not typically formed in significant quantities during the initial synthesis of chlorinated paraffins. Instead, they primarily arise as transformation products from the subsequent degradation of CPs. researchgate.net This transformation occurs via dehydrochlorination, which is the elimination of a molecule of hydrogen chloride (HCl) from the chlorinated alkane backbone to form a carbon-carbon double bond. researchgate.netnih.gov
This process can be induced under several conditions:
Thermal Exposure: Heating chlorinated paraffins to temperatures between 160°C and 220°C can induce dehydrochlorination, increasing the proportion of chlorinated olefins in the mixture. researchgate.netnih.gov
Exposure to Metal Surfaces: In industrial applications such as metalworking, where CPs are used as lubricant additives, exposure to hot metal surfaces can catalyze the elimination of HCl and lead to the formation of COs. researchgate.netnih.gov
Biotransformation: Certain microorganisms possess enzymes capable of degrading CPs. For example, the dehydrohalogenase LinA2 from Sphingobium species can catalyze the conversion of some CP congeners into chlorinated olefins. nih.govoaepublish.com
Research has shown that the rate of thermal degradation to COs is dependent on the degree of chlorination. researchgate.netnih.gov For instance, when chlorotridecanes were heated to 220°C, higher chlorinated congeners were found to degrade into chlorinated olefins more rapidly than lower chlorinated ones. nih.gov
Table 3: Kinetic Data for Thermal Transformation of Chlorotridecanes to Chlorinated Olefins at 220°C
| Compound | Apparent First-Order Rate Constant (kapp) (h-1) | Half-Life (τ1/2) (h) |
| Pentachloro-tridecane | 0.17 | 4.0 |
| Hexachloro-tridecane | 0.29 | 2.4 |
| Heptachloro-tridecane | 0.46 | 1.5 |
| Source: Data from Heeb et al., 2017. nih.gov |
Iii. Reaction Chemistry and Mechanisms of C10 13 Alkenes
Electrophilic Addition Reactions
Electrophilic addition is a hallmark reaction of alkenes. libretexts.org In this process, the π bond is broken, and two new σ bonds are formed, one to each carbon of the original double bond. savemyexams.com
The addition of protic acids, such as hydrogen halides (HX), to C10-C13 alkenes is a classic example of an electrophilic addition reaction that proceeds in a two-step mechanism. libretexts.orgmasterorganicchemistry.com
Step 1: Protonation and Carbocation Formation The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the protic acid. libretexts.orgmasterorganicchemistry.com This results in the formation of a new carbon-hydrogen σ bond and a carbocation intermediate. libretexts.org The original H-X bond undergoes heterolytic cleavage, with the halogen retaining the electron pair and becoming a halide anion. libretexts.org
Step 2: Nucleophilic Attack In the second step, the halide anion (X⁻), acting as a nucleophile, attacks the positively charged carbocation, forming a new carbon-halogen σ bond and yielding the final alkyl halide product. libretexts.orgmasterorganicchemistry.com
This mechanism is consistent for the addition of various hydrogen halides, including HCl, HBr, and HI, to alkenes. masterorganicchemistry.comlibretexts.org The rate of reaction is influenced by the acidity of the protic acid, with the reactivity order being HI > HBr > HCl, corresponding to the decreasing strength of the H-X bond. savemyexams.com
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of C10-C13 alkenes is another significant electrophilic addition reaction. youtube.comevitachem.com This reaction is often used as a chemical test for the presence of unsaturation, as the characteristic reddish-brown color of bromine solution disappears upon reaction with an alkene. scribd.com
The mechanism of halogenation differs from that of HX addition in that it involves the formation of a cyclic halonium ion intermediate. youtube.comlibretexts.org
Step 1: Formation of a Halonium Ion As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond of the alkene, the π electrons of the alkene induce a dipole in the Br-Br bond. libretexts.org The alkene's π electrons then attack the partially positive bromine atom, leading to the simultaneous expulsion of a bromide ion (Br⁻). youtube.comyoutube.com Instead of forming a simple carbocation, the bromine atom that was attacked forms a three-membered ring with the two carbon atoms of the original double bond. youtube.com This cyclic intermediate is known as a bromonium ion (or chloronium ion in the case of chlorine addition). youtube.com
Step 2: Nucleophilic Attack and Ring Opening The bromide ion (Br⁻) generated in the first step then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition). youtube.comopenstax.org This backside attack causes the ring to open, resulting in the formation of a vicinal dihalide, where the two halogen atoms are on adjacent carbon atoms and are in an anti-configuration relative to each other. youtube.comyoutube.com
The formation of the halonium ion intermediate explains the observed stereochemistry of the reaction, which is predominantly anti-addition. openstax.org
Alkenes can be converted to alcohols through hydration, which is the addition of a water molecule across the double bond. tutorchase.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). tutorchase.comlibretexts.org
The mechanism for acid-catalyzed hydration is analogous to that of HX addition and follows Markovnikov's rule. libretexts.org
Step 1: Protonation of the Alkene The reaction begins with the protonation of the alkene by a hydronium ion (H₃O⁺), which is formed from the reaction of the acid catalyst with water. chemistrysteps.com The π electrons of the alkene attack a proton from the hydronium ion, forming a carbocation intermediate and a water molecule. chemistrysteps.com
Step 2: Nucleophilic Attack by Water A water molecule then acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion). tutorchase.comchemistrysteps.com
Step 3: Deprotonation Finally, another water molecule acts as a base and removes a proton from the oxonium ion, regenerating the hydronium ion catalyst and yielding the alcohol product. tutorchase.comchemistrysteps.com
When an unsymmetrical alkene, such as a C10-13 alkene with an internal double bond, undergoes electrophilic addition with a reagent like HX or H₂O, the reaction is regioselective. This means that one of the two possible constitutional isomers is formed as the major product. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by Markovnikov's rule. libretexts.orgdalalinstitute.com
Markovnikov's Rule states that in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom of the double bond that already has more hydrogen atoms, while the other group (e.g., halide or hydroxyl) attaches to the carbon atom with fewer hydrogen atoms. libretexts.orglibretexts.org
The underlying principle of Markovnikov's rule is the relative stability of the carbocation intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°). udel.edu
For a C10-13 alkene, protonation can occur at either of the two double-bonded carbons. The reaction will proceed through the pathway that forms the more stable carbocation. For example, in the addition of HBr to 1-decene (B1663960), the proton will add to the terminal carbon (C1), which has two hydrogen atoms, to form a more stable secondary carbocation at C2. The bromide ion will then attack this secondary carbocation to give 2-bromodecane (B1670051) as the major product. The alternative pathway, which would form a less stable primary carbocation at C1, is less favored.
It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. masterorganicchemistry.commasterorganicchemistry.com This can sometimes lead to products that are not directly predicted by a simple application of Markovnikov's rule.
Table 1: Regioselectivity in Electrophilic Addition to an Unsymmetric C10 Alkene (1-Decene)
| Reactant | Reagent | Major Product | Minor Product | Rationale for Major Product |
| 1-Decene | HBr | 2-Bromodecane | 1-Bromodecane | Formation of a more stable secondary carbocation intermediate at C2. libretexts.orgmasterorganicchemistry.com |
| 1-Decene | H₂O, H⁺ | 2-Decanol | 1-Decanol | Follows Markovnikov's rule, proceeding through the more stable secondary carbocation. libretexts.orgbyjus.com |
Catalytic Transformations
Catalytic processes are crucial for many industrial transformations of alkenes, allowing for reactions to occur under milder conditions and with higher selectivity.
Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst to produce a saturated alkane. chilternhillsacademy.co.ukmasterorganicchemistry.com
Catalysts and Conditions: Commonly used catalysts for hydrogenation are transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni). masterorganicchemistry.com These are often supported on a high-surface-area material like activated carbon (e.g., Pd/C) or alumina (B75360) (Al₂O₃). masterorganicchemistry.com
The reaction conditions for the hydrogenation of C10-13 alkenes can vary depending on the specific catalyst and substrate. For instance, palladium on carbon (Pd/C) is effective under mild conditions, such as room temperature (25°C) and atmospheric pressure of hydrogen (1 bar). urjc.es Nickel catalysts are a less expensive alternative but may require higher temperatures (80-100°C) and pressures. Some advanced catalytic systems, like those based on rhodium complexes, can also be employed. rsc.org
Mechanism: The mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. masterorganicchemistry.com It is generally understood to involve the following steps:
Adsorption: Both the alkene and hydrogen gas are adsorbed onto the surface of the metal catalyst. The π bond of the alkene interacts with the metal surface. masterorganicchemistry.com
Hydrogen Addition: Hydrogen atoms are transferred from the metal surface to the carbons of the double bond. This typically occurs in a stepwise manner.
Desorption: The resulting alkane, being saturated, has a weaker affinity for the metal surface and is desorbed, freeing up the catalytic site for another reaction cycle.
A key stereochemical feature of catalytic hydrogenation is that it results in syn-addition , meaning that both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com
Table 2: Catalytic Hydrogenation of C10-13 Alkenes
| Alkene | Catalyst | Conditions | Product |
| 1-Decene | Pd/C | 25-50°C, 1-3 bar H₂ | Decane |
| 1-Tridecene (B165156) | Pd/C | 25-50°C, 1-3 bar H₂ | Tridecane |
| 1-Tridecene | Pd@UiO-66-NH₂ | 25°C, 1 bar H₂ | Tridecane |
| 2-Tridecene | Rhodium complex | Varies | Tridecane |
Data compiled from multiple sources. urjc.esrsc.org
Epoxidation Reactions of C10-13 Alkenes
Epoxidation is the process of forming an epoxide, a three-membered cyclic ether, from an alkene. This transformation is of significant industrial importance as epoxides are versatile intermediates in the synthesis of a wide range of chemicals.
Metal-catalyzed epoxidation is a prevalent method that utilizes transition metal complexes to activate an oxidizing agent, often a peroxide. orientjchem.org Metals such as molybdenum, tungsten, and titanium are commonly employed. orientjchem.org The general mechanism involves the coordination of the metal catalyst with the peroxide, which activates the peroxide and facilitates the transfer of an oxygen atom to the double bond of the C10-C13 alkene. orientjchem.org
The choice of metal catalyst and oxidant can significantly influence the reaction's selectivity and efficiency. For example, vanadium catalysts show high selectivity for the epoxidation of allylic alcohols, where the hydroxyl group can direct the oxidant. wikipedia.org Molybdenum complexes are also highly effective for epoxidation reactions. researchgate.net The reaction kinetics can be influenced by the concentrations of the catalyst, aldehyde (if used as a co-reductant), and oxygen pressure. rsc.org Some metal-catalyzed epoxidations have been shown to proceed through radical mechanisms. rsc.org
A biomimetic approach using cobalt porphyrin as a catalyst in the presence of an oil like sunflower seed oil has been explored for the aerobic epoxidation of alkenes. acs.orgnih.gov In this system, fatty acids are converted to fatty aldehydes, which then participate in the epoxidation, which can follow Michaelis-Menten-like kinetics. acs.orgnih.gov
Base-catalyzed epoxidation is another important route for the synthesis of epoxides from alkenes. orientjchem.org In this method, a base is used to activate the oxidizing agent, which then reacts with the alkene. orientjchem.org This technique is particularly useful for preparing epoxides that serve as intermediates in the production of surfactants, detergents, and plasticizers. orientjchem.org
The mechanism for base-catalyzed epoxidation typically involves the deprotonation of a hydroperoxide by the base to form a more nucleophilic peroxy anion. This anion then attacks the electron-deficient double bond of the alkene. A common example is the use of a hydroperoxide in the presence of a base. The reaction proceeds via an SN2-type mechanism where the nucleophile attacks the least hindered carbon of the epoxide in subsequent reactions. utdallas.edu
Catalytic Cracking of C10-13 Alkenes
Catalytic cracking is a fundamental refinery process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. savemyexams.com While typically applied to saturated hydrocarbons (alkanes), alkenes like those in the C10-C13 range can also undergo catalytic cracking.
The process generally involves high temperatures (around 470–550°C for catalytic cracking) and the use of a solid acid catalyst, commonly a zeolite like HZSM-5. savemyexams.commdpi.com The mechanism is complex, involving a series of reactions on the catalyst surface.
The cracking of alkenes is believed to proceed through a carbenium ion mechanism. acs.orglibretexts.org The initial step is the protonation of the alkene on a Brønsted acid site of the zeolite catalyst, forming a carbenium ion. libretexts.orgwhiterose.ac.uk
This reactive intermediate can then undergo several transformations:
β-Scission: This is the key bond-breaking step where a C-C bond beta to the positively charged carbon cleaves, resulting in the formation of a smaller alkene and a new, smaller carbenium ion. acs.orgresearchgate.net This process is responsible for the production of lighter olefins.
Isomerization: The carbenium ion can rearrange to form more stable secondary or tertiary carbenium ions before cracking. acs.org
Hydrogen Transfer: Hydrogen atoms can be transferred between molecules, leading to the formation of alkanes and other unsaturated species. mdpi.com
The product distribution is influenced by the catalyst properties and reaction conditions. For example, HZSM-5 zeolites are known to enhance the production of light olefins. mdpi.com
| Cracking Process | Typical Temperature | Catalyst | Key Reaction | Primary Products | Reference |
| Catalytic Cracking | 470–550°C | Zeolites (e.g., HZSM-5) | β-Scission | Lighter Alkenes and Alkanes | savemyexams.commdpi.com |
| Thermal Cracking | Higher Temperatures | None | Radical Chain Reactions | Alkenes, Hydrogen, Ring Structures | savemyexams.com |
During catalytic cracking, side reactions can lead to the formation of aromatic compounds and coke, which deactivates the catalyst. mdpi.com The pathways to these products are intricate and involve several reaction types:
Cyclization: Carbenium ions can undergo intramolecular reactions to form cyclic species. whiterose.ac.uk
Hydrogen Transfer and Dehydrogenation: A series of hydrogen transfer and dehydrogenation steps can convert cyclic intermediates into aromatic compounds. whiterose.ac.uk For example, the conversion of ethene to benzene (B151609) can occur through oligomerization to a diene, followed by cyclization and further dehydrogenation. whiterose.ac.uk
Condensation: Large aromatic molecules can condense further to form polycyclic aromatic hydrocarbons, which are precursors to coke. mdpi.com
The propensity for coke formation is influenced by the feedstock composition and process variables. mdpi.com For instance, higher concentrations of resins and asphaltenes in the feed can lead to increased coke yields. mdpi.com Hydrogen can be used in some processes to suppress coke formation. rsc.org
Oxidation Reactions
Oxidation reactions transform the double bond of C10-13 alkenes into various oxygen-containing functional groups. A prominent example with significant atmospheric implications is ozonolysis.
The reaction with ozone represents a significant degradation pathway for alkenes in the troposphere. researchgate.net Ozonolysis of C10-13 alkenes is a complex, multi-step process that contributes to the formation of secondary atmospheric pollutants. diva-portal.org The reaction is initiated by the 1,3-dipolar cycloaddition of an ozone molecule to the C=C bond, which leads to the formation of an unstable five-membered ring intermediate known as a primary ozonide (POZ). diva-portal.orgcopernicus.orgresearchgate.net This POZ rapidly decomposes, cleaving both a C-C and an O-O bond, to yield a carbonyl compound (an aldehyde or ketone) and a highly reactive, zwitterionic species called a Criegee intermediate (CI). researchgate.netcopernicus.org
The kinetics of the gas-phase reaction between ozone and alkenes are fundamental to understanding their atmospheric lifetime and impact. The initial step, the formation of the primary ozonide, is the rate-determining step. researchgate.net The high exothermicity of this reaction leads to the formation of vibrationally excited Criegee intermediates. researchgate.netacs.org These "hot" CIs can then undergo unimolecular decomposition to produce a range of radical and closed-shell products, including the highly reactive OH radical. researchgate.netcopernicus.org
The rate coefficients for ozonolysis are highly dependent on the structure of the alkene, specifically the number and nature of substituent groups attached to the double bond. researchgate.net Kinetic studies show that increasing alkyl substitution on the double bond generally increases the reaction rate. For instance, rate coefficients can vary by several orders of magnitude across different alkenes. mdpi.com While specific kinetic data for every C10-C13 isomer is extensive, studies on representative alkenes illustrate these structural effects.
| Alkene | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound Type |
|---|---|---|
| 1-Pentene | 5.12 x 10⁻¹⁸ | Monosubstituted |
| (E)-2-Hexene | 1.45 x 10⁻¹⁷ | Disubstituted |
| 2-Methyl-2-pentene | 4.06 x 10⁻¹⁶ | Trisubstituted |
| 2,3-Dimethyl-1-pentene | 5.12 x 10⁻¹⁸ | Disubstituted (geminal) |
| Isoprene (C5H8) | 1.2 x 10⁻¹⁷ | Conjugated Diene |
This table presents kinetic data for representative shorter-chain alkenes to illustrate the impact of substitution on ozonolysis rates, as detailed kinetic values for specific C10-C13 isomers are varied and depend on precise structure. Data sourced from reference researchgate.net.
Computational chemistry provides powerful insights into the detailed mechanisms and structural influences on alkene ozonolysis that are often difficult to probe experimentally. aip.orgrsc.orgrsc.org Theoretical studies confirm that the reaction proceeds via the formation of a primary ozonide, which subsequently fragments into two pairs of carbonyls and Criegee intermediates. copernicus.org For larger alkenes, such as those in the C10-C13 range, theoretical models suggest that the POZ may be collisionally stabilized before it decomposes. copernicus.org
The structure of the parent alkene has a profound effect on reactivity and the distribution of products. rsc.org Computational analyses have established general reactivity trends based on the substitution pattern of the alkene.
Key Structural Effects on Ozonolysis:
Substituent Bulk: Bulky substituents, such as a tert-butyl group, tend to decrease the reaction rate compared to smaller, less sterically hindered groups like a methyl group. rsc.org
Criegee Intermediate Formation: The structure of the alkene also dictates the type of Criegee intermediates formed (syn or anti conformers). Bulky or electronegative substituents have been shown to reduce the yield of syn-CIs. rsc.orgrsc.org This is significant because the conformation of the CI influences its subsequent reaction pathways, including the potential for OH radical formation. acs.org
OH Radical Yield: The yield of OH radicals is strongly linked to the structure of the Criegee intermediate. smu.edu Specifically, CIs with a syn-alkyl group can undergo a 1,4-hydrogen atom transfer to form a vinyl hydroperoxide intermediate, which readily decomposes to yield OH radicals. smu.edu This pathway is energetically more favorable than alternative isomerization routes for CIs with this specific conformation. smu.edu
| Structural Feature | Effect on Ozonolysis | Mechanism/Reason |
|---|---|---|
| Increased Alkyl Substitution | Increases overall reaction rate | Electron-donating nature of alkyl groups stabilizes the transition state of ozone addition. |
| Bulky Substituents (e.g., t-Butyl) | Decreases reaction rate; reduces syn-CI yield | Steric hindrance impedes the approach of the ozone molecule and influences the geometry of POZ decomposition. rsc.org |
| Syn-Alkyl Group in CI | Increases OH radical yield | Facilitates intramolecular 1,4-H atom transfer to form a vinyl hydroperoxide, a key precursor to OH radicals. smu.edu |
| Endocyclic Double Bond | Forms a single, bifunctional molecule containing both carbonyl and carbonyl oxide moieties | The cleavage of the POZ results in a single carbon chain rather than two separate fragments. copernicus.org |
Ozonolysis of Alkenes in Tropospheric Chemistry
Other Functionalization Reactions
Beyond oxidation, the double bond of C10-C13 alkenes is a versatile handle for introducing other functional groups, enabling the synthesis of a wide range of commercially important chemicals.
Hydroformylation, also known as the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes. wikipedia.org This is achieved by the addition of a formyl group (-CHO) and a hydrogen atom across the C=C double bond, typically using a transition metal catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂) known as synthesis gas. wikipedia.org For C10-C13 alkenes, the resulting C11-C14 aldehydes are subsequently hydrogenated to produce the corresponding long-chain alcohols. wikipedia.orgosti.gov These "oxo alcohols" are critical intermediates for producing plasticizers and detergents. osti.govgoogle.com
The process is generally carried out under high pressure (10–100 atmospheres) and at elevated temperatures (40–200 °C). wikipedia.org While rhodium-based catalysts are highly active, cobalt-based catalysts are often preferred for the hydroformylation of higher olefins (C6-C14) due to economic considerations and easier catalyst separation. wikipedia.orgosti.gov
| Industrial Process | Catalyst System | Alkene Feedstock Range | Typical Conditions | Key Feature |
|---|---|---|---|---|
| BASF-oxo process | Cobalt carbonyl-based (HCo(CO)₄) | C3-C15 higher olefins osti.gov | High pressure (200-300 bar) ethz.ch | Handles highly substituted olefins; catalyst recycled via an aqueous phase. osti.gov |
| Exxon process | Cobalt-based | C6-C12 olefins wikipedia.org | - | Used for a range of higher olefins. |
| Shell process | Cobalt complexes modified with phosphine (B1218219) ligands | C7-C14 olefins wikipedia.org | 4-8 MPa; 150-190 °C wikipedia.org | Aldehydes are directly hydrogenated to alcohols; good selectivity for linear products used in detergents. wikipedia.org |
| Low Pressure Oxo (LPO) Process (Union Carbide/Davy) | Rhodium-based with phosphine ligands | Primarily lower olefins (e.g., propene) osti.gov | Low pressure | Highly active and selective for linear aldehydes, but less common for C10-C13 range due to catalyst cost. researchgate.net |
The alkylation of benzene with C10-C13 alkenes is the cornerstone of the production of linear alkylbenzenes (LABs). kia-energy.irerasm.org LABs are the primary precursors for manufacturing linear alkylbenzene sulfonates (LAS), which are among the world's most widely used biodegradable surfactants for household and industrial detergents. tandfonline.comestherchem.com
The reaction is a classic Friedel-Crafts alkylation, an electrophilic aromatic substitution. etsu.edulibretexts.org The process involves reacting benzene with the C10-C13 mono-olefins in the presence of a strong acid catalyst. kia-energy.ir The mechanism proceeds in two main steps:
Formation of an Electrophile: The acid catalyst protonates the alkene, forming a secondary carbocation. tandfonline.cometsu.edu
Electrophilic Attack: The electron-rich benzene ring attacks the carbocation, forming a new carbon-carbon bond and an arenium ion intermediate. Subsequent loss of a proton restores the aromaticity of the ring and yields the LAB product. libretexts.orglibretexts.org
Due to the possibility of hydride shifts within the long-chain carbocation intermediate, the attachment of the benzene ring can occur at various positions along the alkyl chain, leading to a mixture of LAB isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.). etsu.edu
| Catalyst System | Type | Description | Advantages/Disadvantages |
|---|---|---|---|
| Hydrogen Fluoride (HF) | Liquid Acid | A traditional and widely used catalyst for LAB production. tandfonline.comestherchem.com | Highly effective but also highly corrosive and hazardous, requiring specialized handling and equipment. tandfonline.com |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Another conventional catalyst used in Friedel-Crafts reactions. kia-energy.irtandfonline.com | Effective, but can lead to side reactions and presents challenges with waste disposal. |
| Solid Acid Catalysts (e.g., DETAL™ process) | Heterogeneous | Employs a fixed-bed solid catalyst, often a type of zeolite or other acidic mineral. erasm.orgetsu.edu | Considered a "greener" technology due to being non-corrosive, eliminating the need for catalyst neutralization, and allowing for simpler product purification. erasm.orgetsu.edu |
| Supported Superacids (e.g., PTA-SiO₂) | Heterogeneous | Experimental catalysts like phosphotungstic acid (PTA) supported on silica (B1680970) gel. etsu.edu | Demonstrate good catalytic activity at higher temperatures (e.g., 250 °C) and offer potential for cleaner processing. etsu.edu |
Iv. Analytical Techniques for C10 13 Alkenes
Chromatographic Methods for Separation and Identification
Chromatography is a fundamental technique for separating the components of a mixture. For C10-C13 alkenes, various chromatographic methods are employed to handle their complexity and the potential for a wide range of isomers and related compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of C10-C13 alkenes, particularly for quantifying diene content. Dienes, which are hydrocarbons containing two carbon-carbon double bonds, can be formed as byproducts during the dehydrogenation of n-paraffins to produce mono-olefins. Their presence can negatively impact subsequent chemical reactions. researchgate.netresearchgate.net
A method utilizing an HPLC system with a refractive index (RI) detector has been developed for the simultaneous estimation of olefins, dienes, and aromatics in the product stream from the catalytic dehydrogenation of C10-C14 n-paraffins. researchgate.net This approach provides a means to monitor the quality of the alkene product. For instance, a method using HPLC with both UV and RI detectors has been reported for gasoline range samples, demonstrating a detection level of 0.02% (w/w) for total conjugated dienes. researchgate.net Normal phase HPLC with a silver-impregnated silica (B1680970) column can also be used to separate and quantify olefin and diolefin species in cracked petroleum samples using an isocratic hexane (B92381) mobile phase. researchgate.net
Table 1: HPLC Methods for Alkene and Diene Analysis
| Analytical Method | Detector | Application | Key Findings |
| HPLC | Refractive Index (RI) | Simultaneous estimation of olefins, dienes, and aromatics in C10-C14 dehydrogenated products. researchgate.net | Enables monitoring of side product formation during alkene production. researchgate.net |
| HPLC | UV-RI | Monitoring conjugated dienes and olefins in gasoline range samples. researchgate.net | Detection limit of 0.02% (w/w) for total conjugated dienes. researchgate.net |
| Normal Phase HPLC | Not specified | Separation and quantification of olefins and diolefins in cracked petroleum samples. researchgate.net | Utilizes a silver-impregnated silica column for effective separation. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of volatile and semi-volatile hydrocarbons like C10-C13 alkenes. thermofisher.com In GC-MS, the gas chromatograph separates the complex mixture into its individual components based on their boiling points and interactions with the stationary phase. The mass spectrometer then ionizes and fragments these components, providing a mass spectrum that acts as a molecular fingerprint, allowing for identification. thermofisher.com
GC-MS is widely used in the petroleum industry for detailed hydrocarbon analysis (DHA) to detect and quantify various components, including alkenes. thermofisher.comnih.gov For instance, in the analysis of crude oil, GC-MS can track shifts in the distribution of hydrocarbon fractions, such as the increase in the C13-C25 fraction after UV irradiation. nih.gov The technique can be operated in different modes, such as full scan for a broad overview of compounds or selected ion monitoring (SIM) for targeted analysis of specific compounds with higher sensitivity. thermofisher.com
Table 2: GC-MS Parameters for Hydrocarbon Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS) core.ac.uk |
| Carrier Gas | Helium, Hydrogen, or Nitrogen thermofisher.com |
| Injection Mode | Splitless or Pulsed-Splitless core.ac.uk |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) thermofisher.comshimadzu.com |
| Mass Analyzer | Quadrupole or Ion Trap thermofisher.com |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) thermofisher.com |
For exceptionally complex mixtures of C10-C13 alkenes and their derivatives, High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) offers enhanced analytical capabilities. drawellanalytical.com HRGC utilizes high-efficiency capillary columns that provide superior separation of closely related isomers. drawellanalytical.com When coupled with a high-resolution mass spectrometer, it allows for highly accurate mass measurements, which aids in the determination of elemental compositions and the confident identification of unknown compounds, even in the presence of interfering matrix components. drawellanalytical.comthermofisher.com
This technique is particularly valuable for analyzing environmental samples where C10-C13 compounds may be present as part of a complex unresolved complex mixture (UCM) of hydrocarbons. core.ac.ukupmc.fr For example, HRGC coupled with electron capture negative ion high-resolution mass spectrometry (ECNI-HRMS) has been successfully used to quantify C10-C13 polychloroalkanes (PCAs) in environmental samples by monitoring specific ions, thereby avoiding interferences from other chlorinated compounds. upmc.fr
The analysis of chlorinated derivatives of C10-C13 alkenes, such as short-chain chlorinated paraffins (SCCPs), presents a significant analytical challenge due to the vast number of possible isomers and congeners. Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization and a high-resolution Orbitrap mass spectrometer (LC-APCI-Orbitrap-MS) has emerged as a powerful technique for this purpose. researchgate.netmdpi.com
APCI is an effective ionization technique for non-polar and medium-polarity compounds that are amenable to LC separation. nih.govnih.gov The Orbitrap mass analyzer provides very high mass resolution and accuracy, which is essential for separating the complex isotopic patterns of chlorinated compounds and for distinguishing between different congener groups. researchgate.net This methodology has been applied to quantify SCCPs and their metabolites in various environmental and biological matrices. researchgate.net The high resolving power of the Orbitrap can discriminate between interfering ions that would otherwise overlap in lower-resolution instruments. researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the structural features of molecules. For C10-C13 alkenes, these methods provide crucial information about the functional groups present.
Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of specific functional groups in a molecule. savemyexams.com For C10-C13 alkenes, IR spectroscopy is particularly useful for confirming the presence of the olefinic (C=C) group. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. savemyexams.com
The key IR absorption bands for alkenes are:
C=C Stretching: This band typically appears in the region of 1620-1680 cm⁻¹. savemyexams.comacenet.edu The intensity of this absorption can be variable, and it may be weak or absent in symmetrical or nearly symmetrical alkenes. uomustansiriyah.edu.iq
=C-H Stretching: The stretching vibration of the C-H bond on the double bond occurs at a higher frequency than that of alkanes, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org
=C-H Bending: The out-of-plane bending vibrations of the =C-H bonds are often strong and appear in the 650-1000 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the alkene. orgchemboulder.comlibretexts.org For example, monosubstituted alkenes show characteristic bands around 910 and 990 cm⁻¹. libretexts.org
Conjugation with another double bond, as in a diene, can lower the C=C stretching frequency to around 1600-1630 cm⁻¹. acenet.edu
Table 3: Characteristic IR Absorption Frequencies for Alkenes
| Bond Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=C Stretch | 1620–1680 savemyexams.com | Medium to Weak savemyexams.com | May be absent in symmetrical alkenes. uomustansiriyah.edu.iq |
| =C-H Stretch | 3000–3100 orgchemboulder.com | Medium | Higher frequency than alkane C-H stretch. orgchemboulder.com |
| =C-H Bend | 650–1000 orgchemboulder.com | Strong | Position is indicative of substitution pattern. libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including the characterization of C10-C13 alkene isomers. msu.edu Both ¹H NMR and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within a molecule. acs.org However, due to significant signal overlap in ¹H NMR spectra of complex mixtures, ¹³C NMR is often more informative for distinguishing between isomers. acs.orgnih.gov
The broad chemical shift range of ¹³C NMR (0-220 ppm) allows for the resolution of individual carbon signals, even in molecules with very similar structures. libretexts.org This is particularly advantageous for identifying structural isomers, which have the same molecular formula but different atomic arrangements. fiveable.me
For alpha-olefins (α-olefins) and their isomers within the C10-C13 range, ¹³C NMR spectroscopy is a powerful tool for structural determination. researchgate.net The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic, typically appearing in the 100-150 ppm region of the spectrum. libretexts.orglibretexts.org The precise chemical shift values can help identify the position of the double bond within the carbon chain.
A systematic approach can be employed to identify isomers in commercial α-olefin samples using ¹³C NMR. researchgate.net This involves predicting the spectra for possible isomer structures and comparing them with the experimental data. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in structure elucidation by distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org
The following table provides an example of how ¹³C NMR chemical shifts can be used to differentiate between alkene isomers.
| Carbon Type | Chemical Shift Range (ppm) |
| sp² C (Alkene) | 100 - 150 |
| sp³ C (Alkane) | 10 - 60 |
| Carbonyl C (Ketone) | 180 - 220 |
| C-O (Ether) | 40 - 85 |
This table illustrates typical chemical shift ranges for different carbon environments, which are used to identify functional groups and distinguish between isomers like an alkene and a ketone or ether. libretexts.org
Automated Data Evaluation and Chemometric Approaches
The analysis of complex mixtures containing C10-C13 alkenes, particularly when they are chlorinated, generates vast amounts of data that are challenging to evaluate manually. researchgate.netuzh.ch Automated data evaluation and chemometric approaches are therefore essential for efficient and accurate analysis.
The R-based Automated Spectra Evaluation Routine (RASER) is a software tool developed for the rapid processing of high-resolution mass spectrometry data of complex mixtures like chlorinated paraffins and their transformation products, including chlorinated olefins. researchgate.netscg.chuzh.ch Technical mixtures of chlorinated paraffins can contain hundreds of homologues and millions of isomers, and their analysis is further complicated by the presence of byproducts such as chlorinated mono-, di-, and tri-olefins. researchgate.netuzh.chuzh.ch
RASER significantly reduces the time required for data evaluation from weeks to a matter of hours. researchgate.netscg.chuzh.ch It functions by searching for characteristic ions in complex mass spectra, allowing for the identification and quantification of different C- and Cl-homologue distributions of both chlorinated paraffins and olefins. researchgate.netscg.chresearchgate.net This automated routine can handle spectra containing up to 23,000 signals from over 1,300 different homologue classes. researchgate.netuzh.chuzh.ch The application of RASER has been demonstrated in the analysis of plastic materials, where it successfully identified and characterized chlorinated paraffins and their corresponding olefinic transformation products. researchgate.netuzh.chuzh.ch
A comparison between RASER and another evaluation tool, CP-Hunter, showed that while both can identify a large number of chlorinated paraffin (B1166041) and olefin homologues, CP-Hunter may detect slightly more compounds and offers a faster verification process. nih.gov However, the differences in the relative abundances calculated by both methods were minimal for chlorinated paraffins. nih.gov
Quantification and Isomer Distribution Analysis Strategies
Accurate quantification and determination of the isomer distribution of C10-C13 alkenes are critical for risk assessment and understanding their environmental fate. europa.eu The complexity of these mixtures, which can contain numerous isomers, presents a significant analytical challenge. researchgate.netresearchgate.net
Various analytical strategies are employed to address this complexity. For instance, gas chromatography coupled with mass spectrometry (GC/MS) can be used to determine the carbon chain length distribution after catalytic dechlorination and hydrogenation of chlorinated paraffins. researchgate.net For non-chlorinated alkenes, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique. For example, reversed-phase liquid chromatography with electrospray ionization ion-trap mass spectrometry has been successfully used for the discrimination and quantification of C10-C13 linear alkylbenzenesulfonate isomers. nih.gov
The development of reliable analytical standards is crucial for accurate quantification. researchgate.net The lack of suitable reference materials for all possible isomers remains a challenge in the analysis of these complex mixtures. scg.ch Multivariate statistical approaches are also being explored to characterize and compare analytical methods for these compounds. researchgate.netresearchgate.net
The table below summarizes the number of chlorinated paraffin (CP) and chlorinated olefin (CO) homologues detected in a sewage sludge sample using two different automated data evaluation routines.
| Compound Class | Homologues Detected by CP-Hunter | Homologues Detected by RASER |
| CPs | 202 | 188 |
| COs | 111 | 73 |
| CdiOs | 46 | 29 |
| CtriOs | 26 | 24 |
This data highlights the capability of automated routines to analyze complex environmental samples and the slight variations in results that can be obtained with different software. nih.gov
V. Environmental Science and Fate of C10 13 Alkenes
Biodegradation Studies
Biodegradation is a key mechanism for the removal of C10-13 alkenes from the environment. Both aerobic and anaerobic processes contribute to their breakdown, with different microbial communities and metabolic pathways involved.
Under aerobic conditions, microorganisms utilize oxygen to break down C10-13 alkenes. This process is generally considered to be a common metabolic capability among diverse microbial communities found in various environments. nih.govasm.org Studies have shown that microbial consortia from different environmental sources, such as farm compost, Caspian Sea sediment, and iron-rich sediment, can effectively metabolize alkenes of different chain lengths, including those within the C10-13 range. nih.govasm.orgresearchgate.net
A high degree of biodegradation, ranging from 60% to 95%, has been observed for various alkene compounds in studies using these diverse microbial inocula. nih.govasm.orgresearchgate.net This suggests that alkene biodegradation is a widespread metabolic process in both aquatic and terrestrial environments. nih.govasm.orgresearchgate.net
Ready biodegradability tests, such as those described in the OECD 301 guidelines, are used to screen chemicals for their potential to biodegrade rapidly and completely in an aerobic environment. oecd.orgoecd.org These tests typically measure the percentage of a substance that is mineralized to carbon dioxide over a 28-day period. A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of over 60% within a 10-day window. oecd.orgaropha.com
Table 1: Overview of Common OECD 301 Ready Biodegradability Tests
| Test Guideline | Test Name | Measured Parameter | Key Features |
| OECD 301B | CO2 Evolution Test | Carbon Dioxide Production | Measures the CO2 evolved from the ultimate biodegradation of the test substance. aropha.com |
| OECD 301D | Closed Bottle Test | Dissolved Oxygen Consumption | Determines the biodegradability by measuring the decrease in dissolved oxygen in a closed bottle. aropha.com |
| OECD 301F | Manometric Respirometry Test | Oxygen Consumption | Measures the oxygen uptake in a closed respirometer. aropha.comibacon.com |
This table provides a summary of common ready biodegradability screening tests.
The rate and extent of C10-13 alkene biodegradation are significantly influenced by the composition of the microbial community. nih.govasm.org Mixed microbial consortia are often more effective at degrading complex hydrocarbon mixtures than single microbial strains, as different species can perform complementary metabolic functions. frontiersin.org
Research has identified several bacterial families that are prominent in alkene-degrading consortia. These include Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. nih.govasm.orgresearchgate.net The presence and activity of these and other hydrocarbon-degrading microorganisms are critical for the efficient removal of C10-13 alkenes from the environment. nih.govasm.orgresearchgate.net The construction of microbial consortia with specific degradation capabilities is an area of ongoing research for enhancing the bioremediation of hydrocarbon-contaminated sites. frontiersin.org
The aerobic microbial breakdown of alkenes, similar to that of alkanes, is typically initiated by an oxidation step catalyzed by oxygenase enzymes. researchgate.netresearchgate.net Monooxygenases are key enzymes that introduce an oxygen atom into the alkene molecule, leading to the formation of an alcohol. researchgate.netfrontiersin.orgnih.gov This initial hydroxylation is a critical rate-limiting step in the degradation pathway. asm.org
For alkanes, which are structurally similar to alkenes, several types of monooxygenases have been identified, including cytochrome P450 enzymes and membrane-bound alkane hydroxylases (AlkB). researchgate.netresearchgate.net These enzymes can act on a range of hydrocarbon chain lengths. researchgate.net Following the initial oxidation to an alcohol, the molecule is further oxidized to an aldehyde and then to a fatty acid. This fatty acid can then enter the beta-oxidation pathway, where it is broken down into two-carbon units in the form of acetyl-CoA, which can then be used by the microorganism for energy and cell growth. youtube.com
The availability of nutrients, particularly nitrogen and phosphorus, is a critical factor that can influence the kinetics of hydrocarbon biodegradation. nih.govut.ac.ir Microorganisms require these nutrients for growth and to produce the necessary enzymes for metabolic processes. nih.govut.ac.ir In many environments, the supply of carbon from a hydrocarbon source can be high, making nitrogen and phosphorus the limiting factors for microbial activity. nih.gov
Studies have shown that stimulating microbial communities with nutrients can be an effective remediation tactic for hydrocarbon-contaminated environments. asm.org However, the impact of nutrient levels on alkene biodegradation can be complex. In one study investigating the breakdown of C6, C10, C16, and C20 alkenes, no significant differences in CO2 production were observed across different nutrient treatments. nih.govasm.orgresearchgate.netnih.gov This suggests that the nutrient levels commonly found in culture media can be sufficient to support the growth of alkene-degrading microbial consortia. nih.govasm.orgresearchgate.net It is also important to note that excessive nutrient concentrations can sometimes inhibit biodegradation activity. nih.gov
Table 2: Research Findings on Nutrient Effects on Alkene Biodegradation
| Alkene Chain Lengths Studied | Inoculum Sources | Nutrient Levels | Key Finding |
| C6, C10, C16, C20 | Farm compost, Caspian Sea sediment, iron-rich sediment | Three different nutrient treatments | No significant differences in CO2 production across nutrient levels were found. nih.govasm.orgnih.gov |
This table summarizes the findings of a study on the influence of nutrient levels on the biodegradation of various alkenes.
In the absence of oxygen, certain microorganisms can utilize alternative electron acceptors such as sulfate, nitrate (B79036), or iron to degrade alkenes. awi.de Anaerobic biodegradation is a slower process compared to aerobic degradation but is an important mechanism in anoxic environments like sediments and groundwater. usgs.gov
One of the proposed mechanisms for the anaerobic activation of alkenes is the oxidation of the double bond. nih.gov Studies with the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans have shown that it can metabolize 1-alkenes by oxidizing the C-1 position of the double bond. nih.gov This initial reaction is followed by further metabolic steps. nih.gov
Another well-documented pathway for the anaerobic degradation of alkanes, which may also be relevant for alkenes, is the addition of fumarate (B1241708) to the hydrocarbon chain. nih.govnih.gov This reaction, catalyzed by the enzyme alkylsuccinate synthase, has been observed in the anaerobic degradation of n-dodecane (a C12 alkane) by sulfate-reducing bacteria. nih.govnih.gov This mechanism involves the formation of an alkylsuccinate, which is then further metabolized. nih.govnih.gov
Aerobic Biodegradability in Aquatic and Terrestrial Environments
Atmospheric Transformation Processes
The atmospheric fate of C10-13 alkenes is primarily dictated by their reactions with key oxidants present in the troposphere: the hydroxyl radical (OH), ozone (O3), and the nitrate radical (NO3). These reactions transform the parent alkene into a variety of oxygenated and other secondary products, determining the compound's atmospheric lifetime.
The degradation of C10-13 alkenes in the atmosphere is initiated by oxidation reactions. The rate of these reactions determines the atmospheric lifetime of the alkene. The primary daytime oxidant is the hydroxyl (OH) radical, while at night, reactions with ozone (O3) and the nitrate radical (NO3) become more significant. researchgate.net
The general mechanism for OH-initiated oxidation of alkenes involves the electrophilic addition of the OH radical to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O2) to produce a β-hydroxy peroxy radical. In the presence of nitrogen oxides (NOx), this peroxy radical can react to form various products, including stable aldehydes and ketones.
Rate constants for these reactions are crucial for calculating atmospheric lifetimes. Due to the scarcity of experimental data for long-chain alkenes, Structure-Activity Relationships (SARs) are often employed to estimate these values. The atmospheric lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the product of the reaction rate constant (k) and the average concentration of that oxidant ([X]).
τ = 1 / (k * [X])
Typical average atmospheric concentrations for these oxidants are:
[OH] ≈ 2 x 10^6 molecules cm⁻³ (daytime average)
[O3] ≈ 7 x 10^11 molecules cm⁻³ (24-hour average)
[NO3] ≈ 5 x 10^8 molecules cm⁻³ (nighttime average)
The table below presents estimated rate constants and the corresponding calculated atmospheric lifetimes for representative C10-13 alkenes.
Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for C10-13 Alkenes
Compound OH Radical Reaction Ozone (O3) Reaction Nitrate (NO3) Radical Reaction k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) 1-Decene (B1663960) 3.9 x 10⁻¹¹ 7.1 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Undecene (B165158) 4.2 x 10⁻¹¹ 6.6 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Dodecene (B91753) 4.5 x 10⁻¹¹ 6.2 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Tridecene (B165156) 4.8 x 10⁻¹¹ 5.8 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours
Note: Rate constants are estimated based on SAR methods. Lifetimes are calculated based on typical oxidant concentrations and will vary with atmospheric conditions.
Environmental Partitioning and Distribution in Different Compartments
Once released into the environment, C10-13 alkenes are distributed among air, water, and soil/sediment. This partitioning behavior is governed by their physicochemical properties, such as vapor pressure, water solubility, and their affinity for organic carbon.
The distribution of a chemical in the environment is predicted using partition coefficients, including the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H). epa.gov
Log Kow is a measure of a chemical's lipophilicity. Higher values indicate a greater tendency to partition into organic phases like lipids in biota and organic matter in soil and sediment.
Log Koc measures the tendency of a chemical to adsorb to soil or sediment organic carbon. researchgate.net It is a key parameter for assessing mobility in soil; higher values indicate less mobility. epa.gov
Henry's Law Constant (H) indicates the partitioning between air and water. A higher H value suggests a greater tendency to volatilize from water into the air.
C10-13 alkenes are nonpolar hydrocarbons with low water solubility and moderate to high volatility. As the carbon chain length increases, Log Kow and Log Koc increase, while water solubility and volatility tend to decrease.
Table 2: Estimated Physicochemical Properties and Partition Coefficients for C10-13 Alkenes
Compound Log Kow Log Koc (L/kg) Henry's Law Constant (atm·m³/mol) Water Solubility (mg/L) 1-Decene 5.12 3.62 1.25 0.43 1-Undecene 5.63 3.95 1.71 0.12 1-Dodecene 6.14 4.28 2.18 0.03 1-Tridecene 6.65 4.61 2.61 0.009
Note: Values are estimated using the US EPA's EPI (Estimation Program Interface) Suite™, as direct experimental data is limited. nih.gov
Based on these properties, C10-13 alkenes released to the environment will preferentially partition to the atmosphere due to their volatility. If released to water, they will rapidly volatilize. nih.gov If released to soil, they will have a low to moderate mobility, with a significant fraction adsorbing to soil organic matter, and will also be subject to volatilization from the soil surface.
The transformation of C10-13 alkenes can lead to the formation of chlorinated alkenes (also known as chlorinated olefins). These chlorinated transformation products exhibit greater environmental persistence than their parent compounds. Chlorinated aliphatic hydrocarbons are generally resistant to chemical and biological degradation. researchgate.net The persistence is influenced by the degree of chlorination and the specific environmental compartment.
The environmental half-life of a substance is the time it takes for its concentration to be reduced by half. Degradation can occur through abiotic processes like photolysis (breakdown by light) and hydrolysis, or through biotic processes (biodegradation) by microorganisms. nih.gov
In Air: Chlorinated alkenes are also degraded by atmospheric oxidants, but their reaction rates can be slower than the parent alkenes, leading to longer atmospheric lifetimes.
In Water: Abiotic hydrolysis is generally a very slow process for chlorinated alkenes. Photolysis can contribute to degradation, particularly in sunlit surface waters. Biodegradation can occur under both aerobic and anaerobic conditions, though rates can be slow. researchgate.net
Table 3: Representative Environmental Half-Lives for Chlorinated Aliphatic Compounds
Compound Class Process Compartment Half-Life Range Chlorinated Ethenes Atmospheric Oxidation (OH) Air Days to Weeks Chlorinated Alkanes/Alkenes Anaerobic Biodegradation Groundwater/Soil Months to >10 Years Chlorinated Alkanes/Alkenes Aerobic Biodegradation Soil/Surface Water Weeks to Months Short-Chain Chlorinated Paraffins (C10-13) Photodegradation in water (H₂O₂/UV) Water Hours
Note: This table provides representative ranges for classes of related compounds due to the lack of specific half-life data for all C10-13 chlorinated olefin congeners. Actual persistence is highly site-specific. researchgate.net
Formation and Analysis of Environmental Transformation Products
The environmental transformation of C10-13 alkenes can lead to chlorinated derivatives, which have distinct environmental behaviors and analytical challenges.
Chlorinated olefins and paraffins can be formed from C10-13 alkenes through several environmental and industrial pathways.
Formation Pathways:
Atmospheric Reactions: In marine or coastal environments with significant concentrations of chlorine atoms (Cl·), these radicals can add across the double bond of C10-13 alkenes. This can initiate a series of reactions leading to the formation of chlorinated products.
Water Chlorination: The reaction of alkenes with aqueous chlorine (e.g., in treated wastewater effluent) can lead to the formation of chlorinated products such as chlorohydrins. youtube.com
Abiotic and Biotic Processes in Soil: Natural chlorination processes, mediated by enzymes like chloroperoxidase from microorganisms and fungi, can transform inorganic chloride into organochlorine compounds in soil and decaying plant material. princeton.edunih.gov This provides a pathway for the formation of chlorinated paraffins and olefins from alkene precursors in the terrestrial environment.
Transformation of Chlorinated Paraffins: Conversely, short-chain chlorinated paraffins (SCCPs, C10-13), which are themselves major environmental pollutants, can undergo degradation to form chlorinated olefins. This occurs through the elimination of hydrogen chloride (HCl), a process that can be catalyzed by bacterial enzymes or occur abiotically at elevated temperatures. mdpi.com
Analysis: The analysis of these transformation products is challenging due to the complexity of the mixtures, which contain thousands of different congeners and isomers. The primary analytical techniques employed are gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Specifically, GC with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a common method for analyzing chlorinated paraffins and their olefinic transformation products.
Vi. Advanced Applications and Derivatives Research of C10 13 Alkenes
Polymer Chemistry and Advanced Materials
The reactivity of the double bond in C10-13 alkenes makes them valuable monomers for polymerization. They are foundational in the production of synthetic lubricants and can be incorporated into various copolymers to create specialty materials with tailored properties.
Polyalphaolefins (PAOs) in Synthetic Lubricant Formulations
Polyalphaolefins (PAOs) are high-performance synthetic base oils produced through the oligomerization of linear alpha-olefins (LAOs). researchgate.net Alkenes in the C10-13 range, particularly 1-decene (B1663960), are the predominant feedstocks for PAO production. accessengineeringlibrary.comresearchgate.net The process involves the catalytic combination of two or more olefin molecules to form dimers, trimers, and tetramers, which are then hydrogenated to create a saturated, stable hydrocarbon structure. researchgate.netaccessengineeringlibrary.com
The resulting PAOs are distinguished by their superior properties compared to conventional mineral oils, including a high viscosity index (VI), excellent thermal and oxidative stability, low volatility, and low pour points. researchgate.netchemceed.com These characteristics make them ideal for use in demanding applications such as automotive engine oils, gear oils, hydraulic fluids, and industrial lubricants where extreme temperatures and operating conditions are encountered. researchgate.net
Research has explored various catalytic systems to control the PAO synthesis, including conventional Lewis acids like boron trifluoride (BF3) and aluminum trichloride (B1173362) (AlCl3), as well as more advanced metallocene and ionic liquid catalysts. researchgate.net These newer catalysts offer the potential to create "tailor-made" PAOs with specific viscosity grades and performance attributes by controlling the degree of oligomerization and the polymer's microstructure. researchgate.net While 1-decene is the most common monomer, research has also utilized a range of monomers from 1-hexene (B165129) to 1-tetradecene (B72687) to produce PAOs with varying properties. researchgate.net
Table 1: Properties of PAOs Derived from Alpha-Olefins
| Property | Description | Advantage in Lubricants |
|---|---|---|
| High Viscosity Index (VI) | Lower rate of viscosity change with temperature. | Provides stable performance across a wide operating temperature range. researchgate.net |
| Low Pour Point | Remains fluid at very low temperatures. | Ensures good lubricant flow during cold starts, reducing engine wear. researchgate.net |
| High Thermal & Oxidative Stability | Resists breakdown and deposit formation at high temperatures. | Extends oil life and maintains engine cleanliness. chemceed.com |
| Low Volatility | Low tendency to evaporate at high temperatures. | Reduces oil consumption and emissions. researchgate.net |
Development of Copolymers and Specialty Polymers Utilizing C10-13 Olefin Monomers
Beyond PAOs, C10-13 olefins are employed as comonomers in the synthesis of various specialty polymers. By incorporating these longer-chain olefins into a polymer backbone, material properties such as flexibility, impact resistance, and thermal characteristics can be precisely modified.
One significant area is the development of copolymers with maleic anhydride (B1165640). Copolymers of maleic anhydride and aliphatic alpha-olefins, including those in the C6 to C10 range, can be synthesized to produce finely divided, filterable solid polymers. google.com These materials have applications as dispersants, emulsifiers, and sizing agents.
Another important class is the cyclic olefin copolymers (COCs). While typically formed from cyclic monomers like norbornene copolymerized with ethene, the principles of incorporating bulky, non-polar monomers to create amorphous polymers with high glass transition temperatures (Tg), excellent optical clarity, and low moisture absorption are relevant. wikipedia.orgresearchgate.net The use of C10-13 olefins in other copolymer systems, such as certain grafted olefin copolymers used as viscosity index (VI) improvers in lubricating oils, allows for the fine-tuning of lubricant performance. google.com These polymers help maintain the desired viscosity of the oil over a broad temperature range, enhancing engine protection and efficiency. google.com
Table 2: Specialty Polymers from C10-13 Olefin Monomers
| Polymer Type | C10-13 Olefin Role | Key Properties | Potential Applications |
|---|---|---|---|
| Olefin-Maleic Anhydride Copolymers | Comonomer | Dispersancy, Emulsification | Industrial dispersants, sizing agents. google.com |
| Grafted Olefin Copolymers | Grafting agent | Viscosity modification, Shear stability | Lubricant viscosity index improvers. google.com |
| Specialty Polyolefins | Comonomer | Increased flexibility, Lower density | Films, Molded parts, Adhesives. |
Surfactant and Detergent Chemistry
C10-13 alkenes are essential building blocks in the surfactant and detergent industry. Their hydrocarbon chain length is optimal for creating amphiphilic molecules that possess excellent cleaning and surface-active properties.
Synthesis and Performance of Alkylphenyl Sulfonates
A major application of C10-13 alkenes is in the production of linear alkylbenzene sulfonate (LAS), a workhorse anionic surfactant in the detergent industry. The synthesis involves two main steps: first, the C10-C13 olefins are used to alkylate benzene (B151609) in a Friedel-Crafts reaction, forming linear alkylbenzene (LAB). researchgate.net Second, the LAB is sulfonated to produce LAS. google.com
Research has shown that the performance of the final surfactant is highly dependent on the specific distribution of the C10-C13 alkyl chains. google.com For instance, using C10-C13 alkene mixtures with specific distributions (e.g., peaked, bimodal) can lead to alkylphenyl sulfonates with unexpectedly superior properties, including improved solubility, better sudsing performance, and enhanced grease removal from fabrics. google.comgoogle.com This tunability allows for the creation of specialized detergents tailored for specific cleaning challenges. The technology has largely replaced older, branched alkylbenzene sulfonates due to the superior biodegradability of the linear versions. researchgate.net
Table 3: Impact of C10-13 Alkene Distribution on Alkylphenyl Sulfonate Performance
| Alkene Distribution | Resulting Surfactant Property | Performance Benefit |
|---|---|---|
| Bimodal | Improved solubility, Enhanced sudsing | Better performance in various water hardness levels, desirable consumer aesthetic. google.com |
| Peaked | Superior grease removal | More effective on tough, oily stains. google.com |
Production and Application of Alpha Olefin Sulfonates (AOS)
Alpha Olefin Sulfonates (AOS) are another important class of anionic surfactants derived from C10-13 alpha-olefins. They are produced by the sulfonation of alpha-olefins, typically using sulfur trioxide. google.com This reaction creates a mixture of long-chain sulfonate salts, primarily consisting of sodium alkene sulfonates and sodium hydroxyalkane sulfonates. cir-safety.org
AOS surfactants are known for their excellent detergency, high foaming capacity, and good compatibility with hard water. atamankimya.com They are also readily biodegradable and mild to the skin, making them popular in a wide range of products. atamankimya.com Common applications include liquid and powder laundry detergents, shampoos, body washes, bubble baths, and liquid hand soaps. atamankimya.comatamanchemicals.com The C14-C16 range is very common for personal care products, but the underlying chemistry is applicable to the C10-13 range, which is used in various cleaning and industrial formulations. atamankimya.comatamanchemicals.com
Table 4: Applications of Alpha Olefin Sulfonates (AOS)
| Product Category | Function of AOS |
|---|---|
| Personal Care | Primary surfactant in shampoos, body washes, bubble baths. atamanchemicals.com |
| Laundry Detergents | Provides detergency and foaming in liquid and powder formulas. atamankimya.com |
| Household Cleaners | Used in dishwashing liquids and hard surface cleaners. atamankimya.com |
| Industrial Applications | Emulsion polymerization, industrial cleaning agents. atamankimya.com |
Chemical Intermediates for Detergent Alcohols and Amines
C10-13 alkenes are versatile chemical intermediates used to produce other key surfactant precursors, notably detergent alcohols and amines. ontosight.aioecd.org A primary industrial method for this conversion is hydroformylation, also known as the oxo process. u-tokyo.ac.jp In this process, the olefin reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce an aldehyde with one more carbon atom than the original alkene. u-tokyo.ac.jp This aldehyde is then hydrogenated to form the corresponding alcohol.
These detergent-range alcohols (e.g., iso-decanol from C9 alkenes, and similar products from C10-C13 alkenes) are crucial intermediates. u-tokyo.ac.jp They can be used directly or ethoxylated to produce nonionic surfactants, which are widely used in detergents and cleaners for their excellent grease-cutting ability and low-foaming properties. The alcohols can also be converted into amines, which serve as building blocks for cationic surfactants, fabric softeners, and corrosion inhibitors. equilex.com
Intermediates in Fine Chemical Synthesis
C10-C13 alkenes are versatile building blocks in the fine chemical industry. ontosight.ai Their reactivity, centered around the carbon-carbon double bond, allows for a multitude of chemical transformations, leading to products with specific functionalities and applications.
Precursors for Specialized Alcohols through Hydroformylation and Reduction
A significant application of C10-C13 alkenes is in the production of specialized C11-C14 alcohols. This transformation is typically achieved through a two-step process: hydroformylation (also known as the oxo process) followed by reduction.
In the hydroformylation step, the alkenes react with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically in the presence of a transition metal catalyst, to form aldehydes. ewadirect.comtamu.edu The resulting aldehydes have one more carbon atom than the starting alkene. For instance, the hydroformylation of a C12 alkene (dodecene) yields a C13 aldehyde. ewadirect.com Subsequent reduction of these aldehydes, usually through hydrogenation, converts them into the corresponding alcohols. google.com
These specialized alcohols are valuable intermediates for several industries. For example, C12-C18 range alcohols are key components in the manufacture of detergents. u-tokyo.ac.jp Research has shown that using cobalt-based catalysts in the hydroformylation of 1-dodecene (B91753) can yield approximately 55% of the isomeric C13 alcohol. ewadirect.com While cobalt catalysts are effective, they often require harsh reaction conditions. ewadirect.com Modified rhodium catalysts are also employed, sometimes in two-phase systems with surfactants, to achieve high conversion rates of long-chain internal and branched alkenes. ewadirect.com
Table 1: Industrial Applications of Aldehydes from Hydroformylation u-tokyo.ac.jp
| Aldehyde (Carbon Number) | Primary Uses of Derivatives |
| C10 | Intermediates for isodecanol (B128192) and isodecanoic acid; used in perfumes, medicines, polymers, and pesticides. |
| C11 | Intermediates for perfumes, medicines, fungicides, plant growth regulators, bactericides, and disinfectants. |
| C12-C18 | Production of alcohols for detergents. |
Production of Alkylsuccinic Anhydride (ASA) Monomers
C10-13 alkenes are precursors for the synthesis of Alkenyl Succinic Anhydrides (ASA), which are primarily used as sizing agents in the paper and paperboard industry to impart water resistance. wikipedia.orgresearchgate.net ASA is synthesized through an ene reaction between an alkene and maleic anhydride at high temperatures, typically above 200°C. wikipedia.org
The reaction involves the addition of the alkene to the maleic anhydride molecule, forming the ASA structure. wikipedia.org The properties of the resulting ASA, such as its physical state and performance as a sizing agent, are dependent on the structure of the initial alkene. For paper sizing applications, internal alkenes are preferred over terminal (alpha) olefins because they yield ASA that is liquid at room temperature, which is more suitable for creating stable emulsions for application. wikipedia.org The C14-C22 range is often preferred for ASA production. wikipedia.org
The manufacturing process requires careful control to minimize side reactions like polymerization, which can affect the color, purity, and effectiveness of the final product. wikipedia.orggoogle.com
Table 2: Key Reactants and Conditions for ASA Synthesis
| Reactant/Condition | Description | Source |
| Alkenes | Typically internal olefins with chain lengths from C10 to C22. | wikipedia.org |
| Maleic Anhydride | Reacts with the alkene in an ene reaction. | wikipedia.org |
| Temperature | High temperatures, often exceeding 200°C, are required. | wikipedia.org |
| Catalyst/Inhibitor | Antioxidants or polymerization inhibitors may be used to suppress side reactions. | wikipedia.org |
Derivatization for Personal Care and Cosmetic Ingredients
Derivatives of C10-13 alkenes are utilized in the formulation of personal care and cosmetic products. ontosight.ai Their role often stems from their ability to be transformed into surfactants and other functional ingredients.
One major application is the production of linear alkylbenzene sulfonates (LAS), a primary type of anionic surfactant used in detergents and cleaners. atamanchemicals.com This involves the alkylation of benzene with C10-C13 alkenes, followed by sulfonation. google.comatamanchemicals.com The resulting C10-C13 alkylphenyl sulfonates exhibit excellent cleaning properties and are used in a wide array of products, including shampoos, soaps, and hard surface cleaners. google.comgoogle.com The specific distribution of the C10-C13 alkyl chains can be controlled to fine-tune the performance characteristics of the final sulfonate, such as solubility and foaming. google.com
Furthermore, research into other derivatives for cosmetic applications is ongoing. For example, studies have explored the use of phosphorus derivatives of alkyl polyglucosides with C10 and C12 alkyl chains in mild, eco-friendly body wash products. acs.org These derivatives have been shown to reduce skin irritation and the drying effect often associated with washing. acs.org
Vii. Computational and Theoretical Studies of C10 13 Alkenes
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the mechanistic investigation of organic reactions involving C10-13 alkenes. These methods allow for the precise mapping of potential energy surfaces, identifying the lowest energy pathways from reactants to products and characterizing the fleeting, high-energy transition state structures that govern reaction rates.
Electrophilic addition is a fundamental reaction of alkenes. Computational studies on C10-13 alkenes, such as 1-dodecene (B91753), have elucidated the stepwise mechanisms and transition state geometries for these reactions. For instance, the acid-catalyzed hydration of 1-dodecene proceeds via a two-step mechanism. The initial, rate-determining step involves the protonation of the double bond by a hydronium ion, leading to the formation of a secondary carbocation intermediate. This step proceeds through a high-energy transition state (TS1) where the proton is partially bonded to both carbons of the original double bond. The subsequent step is the rapid nucleophilic attack by a water molecule on the carbocation, followed by deprotonation to yield the final alcohol product. DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, can accurately model the geometries and energies of the carbocation intermediate and the associated transition states, confirming the Markovnikov regioselectivity of the reaction, as the secondary carbocation is significantly more stable than the primary alternative.
| Reaction Step | Species | Description | Calculated Relative Energy (kJ/mol) |
|---|---|---|---|
| - | Reactants (1-Dodecene + H₃O⁺) | Initial state of the system. | 0.0 |
| Step 1: Protonation | Transition State 1 (TS1) | Formation of the C-H bond and the carbocation. | +65.2 |
| - | Secondary Dodecyl Carbocation | Stable intermediate with positive charge on C2. | +15.8 |
| Step 2: Nucleophilic Attack | Transition State 2 (TS2) | Formation of the C-O bond by water attack. | +21.5 |
| - | Product (2-Dodecanol) | Final alcohol product after deprotonation. | -45.1 |
The ozonolysis of C10-13 alkenes is a critical reaction in both synthetic chemistry and atmospheric science. Quantum chemical calculations have been instrumental in validating the Criegee mechanism for this process. For an alkene like 1-decene (B1663960), the reaction begins with a [3+2] cycloaddition of ozone across the double bond to form an unstable primary ozonide (1,2,3-trioxolane). This intermediate rapidly undergoes cycloreversion through a transition state to yield two fragments: a carbonyl compound (nonanal) and a carbonyl oxide, also known as the Criegee intermediate (formaldehyde oxide). Computational models show that the subsequent recombination of these fragments can lead to the formation of a more stable secondary ozonide (1,2,4-trioxolane) or other products depending on the reaction conditions. The calculations precisely define the geometries of the primary ozonide and the transition states for its formation and decomposition, providing activation barriers that are in good agreement with experimental kinetics.
Computational studies have provided detailed mechanistic insights into the isomerization of C10-13 alkenes, particularly the migration of the double bond, which is a key industrial process for producing linear internal olefins from alpha-olefins. For example, the isomerization of 1-tridecene (B165156) to a mixture of internal tridecenes can be catalyzed by solid acid catalysts or transition metal complexes. DFT calculations can model the interaction of the alkene with the catalyst's active site. In acid-catalyzed isomerization, the mechanism involves protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form the new, more thermodynamically stable internal alkene. Theoretical models can compare the activation energies for the formation of different isomers, explaining the observed product distribution. For metal-catalyzed pathways, calculations can map the reaction coordinate involving oxidative addition, hydride migration, and reductive elimination steps.
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a reaction coordinate, quantum chemistry allows for the construction of detailed reaction energy diagrams. These diagrams provide a visual representation of the entire reaction pathway. The height of the energy barrier from the reactant to the highest-energy transition state determines the activation energy (ΔE‡ or ΔG‡).
Using Transition State Theory (TST), these calculated activation free energies (ΔG‡) can be used to predict theoretical rate constants (k) for a given reaction at a specific temperature (T) via the Eyring equation: k = (k_B * T / h) * e^(-ΔG‡ / RT) where k_B is the Boltzmann constant, h is the Planck constant, and R is the ideal gas constant.
| Species | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants (1-Decene + O₃) | Starting materials. | 0.0 |
| TS (Formation of Primary Ozonide) | Transition state for the initial cycloaddition. | +4.5 |
| Primary Ozonide | Unstable 1,2,3-trioxolane intermediate. | -28.1 |
| TS (Cleavage of Primary Ozonide) | Transition state for cycloreversion. | -10.3 |
| Products (Nonanal + Criegee Intermediate) | Formation of carbonyl and carbonyl oxide. | -49.6 |
Quantum chemical calculations are exceptionally powerful for dissecting how the structure of a C10-13 alkene influences its reactivity and the selectivity of its reactions. By comparing different isomers, one can quantify the electronic and steric effects on reaction barriers.
For instance, in the ozonolysis of different dodecene isomers, the stability of the resulting Criegee intermediates (CIs) and the barriers to their formation can be compared. Ozonolysis of 1-dodecene yields a C1 CI (CH₂OO) and undecanal, whereas ozonolysis of an internal isomer like 6-dodecene yields two C6 CIs. Computational studies show that the substitution on the CI significantly affects its stability and subsequent reactivity. Alkyl-substituted CIs are generally more stable than the parent CH₂OO. Furthermore, the stereochemistry (cis vs. trans) of the parent alkene can influence the ratio of syn and anti Criegee intermediates formed, which in turn affects the stereochemical outcome of subsequent reactions. Theoretical models can calculate the energy differences between the transition states leading to these different products, thereby predicting the selectivity.
| Alkene Isomer | Reaction Step | Calculated Activation Barrier (kJ/mol) | Comment |
|---|---|---|---|
| 1-Dodecene | Primary Ozonide Formation | 19.5 | Terminal double bond is highly accessible. |
| trans-2-Dodecene | Primary Ozonide Formation | 21.8 | Slightly higher barrier due to steric hindrance. |
| cis-2-Dodecene | Primary Ozonide Formation | 24.1 | Increased steric strain in the transition state. |
| trans-6-Dodecene | Primary Ozonide Formation | 22.5 | Symmetrically substituted internal alkene. |
Investigation of Reaction Mechanisms and Transition States for C10-13 Alkenes
Molecular Simulations for Physico-Chemical Interactions
Molecular simulations serve as a powerful tool for investigating the physico-chemical interactions of C10-13 alkenes at an atomic level. These computational methods provide detailed insights into adsorption mechanisms and behaviors that are often difficult to probe experimentally. Classical Monte Carlo (MC) and Molecular Dynamics (MD) simulations are frequently employed to study the adsorption and transport of hydrocarbon molecules within the confined spaces of porous materials. acs.org For complex molecules like C10-13 alkenes, specialized simulation techniques and force fields are necessary to accurately predict their thermodynamic properties. acs.org
Zeolites, with their well-defined microporous structures, are critical materials in catalysis and separation processes involving alkenes. nih.govhu-berlin.de Molecular simulations have been instrumental in understanding the adsorption of alkenes, including those in the C10-13 range, within these crystalline aluminosilicates. nih.govresearchgate.net The simulations can elucidate how factors like alkene chain length, branching, and zeolite pore architecture influence adsorption selectivity and capacity. researchgate.netgithub.io
Research using molecular simulations has shown that the adsorption behavior of long-chain alkenes is a complex interplay of enthalpic and entropic effects. upo.es For instance, simulations of n-alkane adsorption in hierarchical zeolites, which contain both micropores and larger mesopores, reveal distinct loading patterns. github.io At elevated temperatures and pressures typical of reaction conditions, molecules like n-decane first fill the micropores before adsorbing onto the mesopore surface and subsequently filling the mesopore interior. github.io
The accuracy of these simulations heavily relies on the force field used to describe the interactions between the alkene molecules and the zeolite framework. ifpenergiesnouvelles.fr United Atom (UA) force fields, where groups of atoms like CH, CH₂, and CH₃ are treated as single interaction centers, are commonly used to model hydrocarbons. researchgate.netuva.nl To accurately model alkene adsorption, Lennard-Jones (LJ) parameters for the interactions between the sp²-hybridized carbon atoms of the double bond and the zeolite's oxygen atoms must be carefully determined, often by fitting simulation results to experimental adsorption data. researchgate.net
Detailed research findings from simulations on C10 and C14 alkanes in self-pillared pentasil (SPP) zeolite at 523 K illustrate the distinct adsorption energetics in different regions of the material, which provides a model for understanding C10-13 alkene behavior.
| Adsorbate | Adsorption Region | Gibbs Free Energy of Adsorption (kJ/mol at p = 1/8 to 4 bar) | Key Finding |
|---|---|---|---|
| n-Decane | Micropore | Data primarily available for micropore filling first, followed by mesopore surface and interior loading as pressure increases. github.io | Without strong specific interactions like hydrogen bonding, n-alkanes fill the micropores first before significant adsorption occurs on the mesopore surface or in the mesopore interior. github.io |
| Mesopore Surface | |||
| Mesopore Interior | |||
| n-Tetradecane | Micropore | Similar to n-decane, loading proceeds from micropores to mesopores with increasing pressure. github.io | The pressure at which pore filling occurs decreases as the alkane chain length increases, which is attributed to the linear increase in the heat of adsorption with the number of carbon atoms. researchgate.netgithub.io |
| Mesopore Surface | |||
| Mesopore Interior |
Standard Grand Canonical Monte Carlo (GCMC) simulations are highly effective for studying the adsorption of simple molecules. acs.orgacs.org However, for long-chain and branched molecules like C10-13 alkenes, the probability of successfully inserting a molecule into a dense, confined space like a zeolite pore becomes extremely low, hindering the simulation's convergence. acs.orgacs.org
To overcome this challenge, the Configurational-Bias Monte Carlo (CBMC) technique is employed, often in conjunction with GCMC. researchgate.netacs.orguu.nl The CBMC method grows the molecule segment by segment directly within the host structure. uu.nl At each step of the growth process, several trial positions for the next segment are generated, and one is chosen with a probability biased by its interaction energy. acmm.nl This significantly enhances the efficiency and accuracy of simulations for large molecules. acs.org
The CB-GCMC approach has been successfully used to calculate adsorption isotherms and heats of adsorption for various alkenes and their mixtures in different types of zeolites. researchgate.netresearchgate.net These simulations can reproduce complex experimental observations, such as inflections in adsorption isotherms, which often correspond to molecules arranging themselves in specific, favorable locations within the zeolite channels or intersections. acs.org By visualizing the simulated molecular arrangements, researchers can gain direct insight into how alkene size and shape affect packing and adsorption selectivity. acs.orgresearchgate.net For example, CB-GCMC simulations have been used to calculate adsorption isotherms for C10 olefins in 5A and 13X zeolites, showing that the molecules are densely distributed at the edges of the zeolite cages. researchgate.net
| Simulation System | Methodology | Key Research Finding |
|---|---|---|
| Various alkenes (including C7) in MFI, TON, and DDR-type zeolites | GCMC combined with CBMC | Demonstrated that a United Atom force field with specifically adjusted LJ parameters can accurately describe alkene adsorption and is transferable to other all-silica zeolites. researchgate.net |
| C6, C8, and C10 olefins in 5A and 13X zeolites | CB-GCMC | Calculated adsorption isotherms and visualized density profiles, showing olefins densely packed at the edge of zeolite cages, sometimes with a single molecule spanning two adjacent cages. researchgate.net |
| Propane/Propylene in Zeolite 4A | CB-GCMC | Used to investigate the influence of sodium cations on adsorption and to establish effective LJ parameters for cation-alkene interactions. uu.nl |
| Liquid mixtures of n-alkanes (C5 to C12) in silicalite | CB-GCMC with identity-swap moves | Successfully simulated competitive liquid-phase adsorption, overcoming equilibration problems found in other methods. uu.nl |
Kinetic Modeling and Lumping Techniques for Complex Reaction Networks
The catalytic conversion of C10-13 alkenes over acidic catalysts like zeolites involves a multitude of simultaneous and consecutive reactions, including isomerization, cracking, oligomerization, and cyclization. nih.govacs.orgmdpi.com This results in extremely complex reaction networks that are challenging to model. acs.orgmdpi.com Kinetic modeling is an essential tool for understanding the underlying reaction mechanisms, predicting product distributions, and optimizing reactor performance. mdpi.com
Given the vast number of isomers and reaction pathways possible for C10-13 alkenes, creating a detailed kinetic model that includes every single species and elementary step is computationally prohibitive. acs.orgpsl.eu To address this, lumping strategies are employed. acs.orgwhiterose.ac.uk Lumping involves grouping multiple chemical species into a single representative "lump." psl.eu For acid-catalyzed alkene transformations, a sophisticated lumping technique has been proposed that categorizes isomers based not only on their carbon number but also on their degree of branching and, for ionic intermediates, the position of the charge. nih.govwhiterose.ac.ukresearchgate.net This approach reduces the computational cost while preserving a high degree of mechanistic detail, enabling kinetic models to reach the high carbon numbers relevant to C10-13 alkenes. nih.govwhiterose.ac.uk
For example, the cracking of a C12 carbocation, which could be formed from the oligomerization of smaller alkenes, can proceed through various pathways to produce a range of smaller olefins, such as C3+C9, C4+C8, and C5+C7 pairs. mdpi.com A lumped kinetic model can effectively describe these transformations without explicitly detailing every possible isomer in the product slate. mdpi.com
The sheer scale and intricacy of reaction networks for alkene transformations defy manual construction. acs.org An oligomerization network starting from a simple alkene can quickly grow to involve thousands of molecular and protonated species connected by tens of thousands of elementary reactions. nih.govresearchgate.net Therefore, the use of automated network generation algorithms is an absolute necessity. acs.orgacs.org
These algorithms operate on the principle that the complex chemistry can be described by a limited number of fundamental reaction families. nih.govfigshare.com The generator repeatedly applies these reaction rules to an initial set of reactants and the subsequent products, systematically building out the entire reaction network until a predefined termination criterion, such as a maximum carbon number, is met. acs.org This automated approach ensures a systematic and unbiased exploration of the reaction space. ethz.ch
| Reaction Family | Description |
|---|---|
| Protonation/Deprotonation | Activation of an alkene by a Brønsted acid site to form a carbocation/alkoxide intermediate, and the reverse reaction to form a product alkene. acs.orgresearchgate.net |
| Isomerization | Rearrangement of the carbon skeleton (e.g., methyl shifts) or double bond position, often proceeding via protonated cyclopropane (B1198618) (PCP) intermediates. acs.orgresearchgate.net |
| Oligomerization | Addition of an alkene to a surface intermediate to form a larger carbocation. acs.orgresearchgate.net |
| β-Scission (Cracking) | Cleavage of a C-C bond in a carbocation intermediate to form a smaller alkene and a smaller carbocation. acs.orgresearchgate.net |
| Hydride Transfer | Transfer of a hydride ion between an alkane and a carbocation, leading to the formation of alkanes in the product mixture. nih.gov |
| Cyclization/Aromatization | Transformation of a linear intermediate into a cyclic species, which can subsequently dehydrogenate to form aromatics. nih.govresearchgate.net |
The generated networks provide a detailed foundation for developing comprehensive kinetic models. whiterose.ac.uk By combining these automatically constructed networks with appropriate kinetic parameters, researchers can simulate complex industrial processes like catalytic cracking and oligomerization to better understand reaction pathways and catalyst behavior. acs.orgwhiterose.ac.uk
Viii. Future Research Directions and Emerging Challenges
Development of Novel Catalytic Systems for Highly Selective C10-C13 Alkene Transformations
The selective functionalization of C10-C13 alkenes remains a significant challenge due to the inert nature of their C-H bonds and the potential for multiple reaction pathways. Future research is intensely focused on designing novel catalytic systems that can achieve high selectivity for specific transformations.
Transition metal catalysis is a cornerstone of this research, with ongoing efforts to develop catalysts based on metals like nickel, cobalt, iron, and rhodium. chinesechemsoc.orgmdpi.comresearchgate.netmdpi.com These catalysts are being designed to facilitate a variety of transformations, including:
Hydrofunctionalization: This involves the addition of H-Y bonds (where Y can be a variety of atoms or functional groups) across the double bond. Research is aimed at achieving high regio- and enantioselectivity. chinesechemsoc.org
Isomerization: The controlled movement of the double bond within the C10-C13 chain is crucial for producing specific isomers required for various applications. researchgate.net
Dimerization and Oligomerization: These processes are used to create longer-chain olefins from shorter ones, and new catalysts are being developed to control the degree of oligomerization and the linearity of the products. mdpi.com
Metathesis: This powerful reaction allows for the redistribution of alkene fragments and is being explored for the synthesis of specific C10-C13 alkene isomers from different starting materials. ifpenergiesnouvelles.fr
Table 1: Examples of Catalytic Systems and their Applications in Alkene Transformations
| Catalyst Type | Metal Center | Transformation | Key Features |
| Transition Metal Complexes | Ni, Co, Fe, Rh | Hydrofunctionalization, Isomerization, Dimerization, Oligomerization, Metathesis | High activity and selectivity, tunable properties through ligand design. chinesechemsoc.orgmdpi.comresearchgate.netmdpi.comresearchgate.netifpenergiesnouvelles.fr |
| ansa-Metallocenes | Zr | Oligomerization | Produces a mixture of regioisomeric products with terminal and internal double bonds. mdpi.com |
| Lewis-Acid Catalysts | Al, W | Decarboxylation of Lactones and Unsaturated Acids | A route to linear alpha-olefins from biomass-derived feedstocks. rsc.org |
| Dual-Site Catalysts | Metal/Acid | Hydrogenolysis, Hydrogenation, Dehydration | Enables simultaneous reactions for the production of linear alpha-olefins from fatty acids. google.com |
Advancements in Sustainable and Renewable Production Methods, including Biorefinery Concepts
The chemical industry is increasingly shifting towards sustainable and renewable resources to reduce its reliance on fossil fuels. For C10-C13 alkenes, this involves exploring bio-based feedstocks and developing biorefinery concepts.
One promising approach is the use of fatty acids, triglycerides, and their esters derived from plant oils and other biological sources. google.com These can be converted into C10-C13 alkenes through a series of catalytic reactions, including:
Decarboxylation: This reaction removes a carboxyl group from a fatty acid to produce an alkene with one less carbon atom. rsc.org
Dehydration: The removal of water from fatty alcohols (which can be derived from fatty acids) yields alkenes. researchgate.netmdpi.com
Metathesis: Cross-metathesis of fatty acids with shorter-chain alkenes can be used to produce a range of C10-C13 alkenes with specific chain lengths. google.comgoogle.com
Refinement of Advanced Analytical Strategies for Complex C10-C13 Alkene Mixtures and Derivatives
C10-C13 alkenes are often produced as complex mixtures of isomers with varying chain lengths and double bond positions. The accurate characterization of these mixtures is essential for quality control and for understanding their performance in various applications.
Advanced analytical techniques are crucial for unraveling this complexity. scispace.com Gas chromatography (GC) is a primary tool, and its separation power can be enhanced through the use of:
Multidimensional GC (GC-GC or GCxGC): This technique uses two different GC columns to separate complex mixtures that cannot be resolved by a single column. scispace.com
High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS allows for the precise identification of individual isomers based on their mass-to-charge ratio. upmc.fr
Specialized Stationary Phases: The use of liquid crystalline stationary phases in GC can improve the separation of isomeric n-alkenes. vurup.sk
Beyond the alkenes themselves, the analysis of their derivatives, such as the linear alkylbenzene sulfonates (LAS) used in detergents, is also critical. who.int Analytical methods are needed to track the fate of these compounds in the environment and to understand their biodegradation pathways. cleaninginstitute.orgheraproject.com
Comprehensive Understanding of Environmental Transport, Transformation, and Degradation Pathways
The widespread use of C10-C13 alkenes and their derivatives necessitates a thorough understanding of their environmental fate. Research in this area focuses on several key aspects:
Biodegradation: Linear C10-C13 alkenes and their major derivatives, like LAS, are generally considered to be readily biodegradable under aerobic conditions. cleaninginstitute.orgoup.com However, the rate and extent of biodegradation can be influenced by factors such as the degree of branching in the alkyl chain and environmental conditions. cler.com
Environmental Transport: The physical and chemical properties of C10-C13 alkenes, such as their water solubility and vapor pressure, influence how they move between different environmental compartments like air, water, and soil. oecd.orgeuropa.eu
Transformation Products: Research aims to identify the intermediate and final products of alkene degradation in the environment. For example, the primary biodegradation of LAS leads to the formation of sulfophenyl carboxylates (SPCs). heraproject.com
Bioaccumulation: Studies investigate the potential for C10-C13 alkenes and their derivatives to accumulate in living organisms. nih.gov
Understanding these processes is crucial for assessing the environmental risk associated with these compounds and for developing more environmentally friendly alternatives.
Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry
The integration of computational chemistry with experimental studies is becoming an increasingly powerful tool in the study of C10-C13 alkenes. sci-hub.seresearchgate.netresearchgate.net Computational methods, such as density functional theory (DFT), can be used to:
Predict Reaction Mechanisms: Computational modeling can help to elucidate the detailed steps involved in catalytic transformations of alkenes, providing insights that can guide the design of new and improved catalysts. rsc.orgnih.govorientjchem.org
Calculate Thermodynamic and Kinetic Parameters: These calculations can predict the feasibility and rate of different reactions, helping to identify the most promising synthetic routes. orientjchem.orgacs.org
Understand Structure-Property Relationships: Computational methods can be used to correlate the molecular structure of alkenes with their physical and chemical properties, as well as their biological activity. sci-hub.se
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new technologies related to C10-C13 alkenes. This integrated approach allows for a more rational and efficient design of experiments, ultimately leading to a deeper understanding of the chemistry of these important compounds. researchgate.netresearchgate.net
Q & A
Q. How can computational models enhance the study of this compound’s environmental fate?
- Methodological Answer : Integrate quantitative structure-activity relationship (QSAR) models with fugacity-based frameworks to predict long-range transport and biodegradation. For instance, MacKay’s model highlights air as the primary sink, but field validation is critical . Use EPI Suite or SPARC to estimate degradation half-lives and prioritize experimental endpoints.
Q. What are the challenges in applying spectroscopic techniques to monitor this compound in complex matrices?
- Methodological Answer : Overcome matrix interference (e.g., organic solvents) using solid-phase microextraction (SPME) coupled with GC-MS. For real-time monitoring in catalytic reactions, employ inline FTIR or Raman spectroscopy to track alkene consumption and product formation . Calibrate instruments with certified reference materials to ensure accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
